Bienvenue dans la boutique en ligne BenchChem!

(R)-Azepan-3-ol

Chemoenzymatic Synthesis Asymmetric Catalysis Chiral Building Block

Select (R)-Azepan-3-ol for research and development where stereochemical fidelity is non-negotiable. Its defined (R)-configuration is essential for reproducible biological interactions and ensuring correct final drug stereochemistry, particularly as a chiral intermediate for beta-blockers. Avoid experimental failure: the (S)-enantiomer shows drastically different binding affinities. We offer this compound with verified enantiomeric excess, ensuring your chiral synthesis or receptor studies are built on a reliable, single-enantiomer foundation.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B8189368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Azepan-3-ol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCNCC(C1)O
InChIInChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2/t6-/m1/s1
InChIKeySWIMYOUDBYVEIN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acquiring (R)-Azepan-3-ol for Chiral Synthesis: A Procurement-Focused Overview of Its Structural and Functional Uniqueness


(R)-Azepan-3-ol (CAS 1573085-99-0, (3R)-azepan-3-ol) is a chiral seven-membered nitrogen-containing heterocyclic alcohol. As a specific enantiomer, its (R)-configuration at the C3 position defines a precise three-dimensional molecular architecture that is non-superimposable on its mirror image, the (S)-enantiomer. This compound serves as a crucial chiral building block in the synthesis of enantiomerically pure pharmaceuticals and advanced materials . Its defined stereochemistry is paramount for ensuring reproducible biological interactions and manufacturing outcomes, making it a non-negotiable requirement for research and development programs that target specific stereochemical outcomes .

Why (R)-Azepan-3-ol Cannot Be Replaced by Its (S)-Enantiomer or Racemic Mixtures: A Technical Justification for Scientific Selection


The substitution of (R)-Azepan-3-ol with its (S)-enantiomer, or a racemic mixture, is scientifically invalid due to the fundamental principle of stereospecificity. Biological systems, such as enzymes and receptors, are inherently chiral and discriminate between enantiomers with high fidelity. This discrimination can result in drastically different biological activities, binding affinities, or pharmacokinetic profiles . For instance, in target engagement studies, the (R)-configuration has been shown to enhance binding affinity by an order of magnitude compared to the (S)-enantiomer in certain contexts, underscoring that the wrong enantiomer can lead to experimental failure or, in a manufacturing context, an ineffective or even harmful product . Furthermore, the chemical reactivity of the two enantiomers can diverge in chiral environments, affecting synthetic yields and product purity . Therefore, for any application where stereochemistry is a critical quality attribute, only the specified enantiomer can deliver the intended outcome.

Quantitative Differentiators of (R)-Azepan-3-ol: Head-to-Head Data Against Comparators for Informed Procurement


High Enantiomeric Excess (ee) via Enzyme-Mediated Synthesis for Reliable Chiral Outcomes

The chemoenzymatic synthesis of (R)-azepan-3-ol utilizes an (R)-oxynitrilase-catalyzed reaction to produce the key cyanohydrin intermediate in high enantiomeric purity. This method is a class-level inference for generating enantiomerically pure azacycloalkan-3-ols and is directly applicable to the production of the target compound . While the study provides a general methodology, the reported high enantiomeric excesses (ees) for related substrates establish a strong benchmark for the synthesis of (R)-azepan-3-ol with a defined, reproducible stereochemistry, which is a critical quality attribute for procurement.

Chemoenzymatic Synthesis Asymmetric Catalysis Chiral Building Block

Differentiated Reactivity Profile: Faster Oxidation Kinetics Compared to the (S)-Enantiomer

The stereochemistry of the hydroxyl group in (R)-azepan-3-ol directly influences its reactivity in oxidation reactions. The (R)-configuration exhibits faster oxidation kinetics compared to the (S)-isomer. This difference is attributed to a more favorable transition-state geometry during the oxidation process . This kinetic advantage is a quantifiable difference that can impact the efficiency and selectivity of downstream synthetic transformations where the alcohol is converted to a ketone or lactam.

Stereoselective Oxidation Chiral Reaction Kinetics Derivatization Efficiency

Accelerated Ring-Opening Hydrolysis: 15% Faster Rate Than the (S)-Enantiomer

The rate of acid-catalyzed ring-opening hydrolysis of (R)-azepan-3-ol is stereosensitive. Under identical conditions, the (R)-isomer undergoes hydrolysis approximately 15% faster than its (S)-counterpart. This difference is attributed to reduced torsional strain in the transition state of the (R)-isomer, leading to a lower activation energy for the ring-opening process .

Ring-Opening Kinetics Hydrolysis Stereoelectronic Effects

Critical Chiral Intermediate for Stereodefined Beta-Blocker Synthesis

(R)-Azepan-3-ol is specifically employed as a chiral building block in the preparation of certain beta-blockers with defined stereochemistry . This application is not shared by its racemic counterpart or the (S)-enantiomer in the same context, as the pharmacological activity of many beta-blockers is known to reside predominantly in one enantiomer. The use of the correct chiral building block ensures the final drug substance possesses the desired stereochemical configuration, which is directly linked to its therapeutic efficacy and safety profile.

Beta-Blocker Pharmaceutical Intermediate Asymmetric Synthesis

Commercial Availability in Defined Enantiopurity (≥98% ee) Facilitates Reproducible Research

While not a direct performance comparison, the commercial availability of (R)-azepan-3-ol with a guaranteed enantiomeric excess (ee) of ≥98% is a critical differentiator for procurement . This ensures that researchers can obtain material with a defined and verifiable stereochemical purity, which is essential for the reproducibility of experiments and the reliability of downstream results. In contrast, sourcing a racemic mixture or an enantiomer of unknown purity introduces significant variability and potential for failed experiments.

Chiral Procurement Quality Control Research Reproducibility

Recommended Applications for (R)-Azepan-3-ol Based on Verified Differentiators


Stereoselective Synthesis of Chiral Beta-Blockers and CNS Agents

The compound's established role as a chiral intermediate for beta-blockers with specific stereochemistry makes it an essential starting material for medicinal chemists developing novel cardiovascular or central nervous system drugs. Using (R)-Azepan-3-ol ensures the final drug candidate is produced with the correct stereochemistry, which is crucial for its intended pharmacological activity and safety profile.

Kinetic Resolution and Derivatization Studies Exploiting Stereospecific Reactivity

The quantifiable differences in oxidation and hydrolysis rates between the (R)- and (S)-enantiomers can be exploited in advanced synthetic methodologies. For instance, in kinetic resolution strategies, the faster-reacting (R)-enantiomer can be selectively consumed, allowing for the enrichment of the (S)-enantiomer. This property is valuable in the synthesis of complex chiral molecules where specific reactivity is required.

Pharmaceutical R&D Requiring High-Enantiopurity Building Blocks

The commercial availability of (R)-azepan-3-ol with a verified enantiomeric excess of ≥98% makes it a reliable choice for any pharmaceutical research program where stereochemical fidelity is non-negotiable. This ensures that results are reproducible and that the development of chiral drug candidates is not derailed by stereochemical impurities.

Development of Chiral Materials and Chromatographic Phases

The well-defined (R)-configuration and reactivity of (R)-azepan-3-ol make it a suitable monomer for the synthesis of chiral polymers or for use as a chiral auxiliary. Its ability to control chiroptical properties is of interest in materials science for creating new stationary phases for enantioselective chromatography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Azepan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.